ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate
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Overview
Description
ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with a phenylpropionyl group and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate typically involves the condensation of pyrrole carboxylic acid with phenylpropionyl chloride in the presence of a base, followed by esterification with ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed in a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylpropionyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The phenylpropionyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: This compound has similar structural features but lacks the phenylpropionyl group.
1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester: This compound features a fluorophenyl group instead of a phenylpropionyl group.
Uniqueness
ethyl 5-(3-phenylpropionyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the phenylpropionyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions .
Properties
Molecular Formula |
C16H17NO3 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 5-(3-phenylpropanoyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)14-10-9-13(17-14)15(18)11-8-12-6-4-3-5-7-12/h3-7,9-10,17H,2,8,11H2,1H3 |
InChI Key |
RHPLBKZGGSFUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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